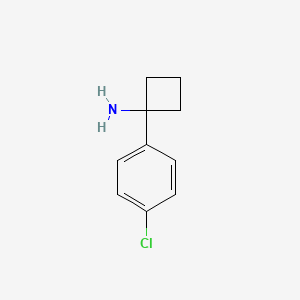

1-(4-Chlorophenyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUYXIXKGQWDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625728 | |

| Record name | 1-(4-Chlorophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75095-80-6 | |

| Record name | 1-(4-Chlorophenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclobutanamine

Introduction

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a molecule's behavior from the moment of synthesis to its ultimate biological effect. This guide provides an in-depth technical examination of 1-(4-Chlorophenyl)cyclobutanamine, a notable chemical entity in medicinal chemistry.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a narrative grounded in practical experience, explaining not just what the properties are, but why they are critical and how they are reliably determined. For researchers, scientists, and drug development professionals, this guide will serve as a comprehensive resource, detailing the core physicochemical attributes of this compound and the experimental logic behind their characterization. Every protocol described is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data.

Chemical Identity and Structural Characteristics

Before delving into its properties, it is essential to establish the precise identity of the molecule. This compound is a primary amine featuring a cyclobutane ring attached to a chlorophenyl group. This unique structure imparts specific characteristics that influence its reactivity, solubility, and potential biological interactions.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)cyclobutan-1-amine | N/A |

| CAS Number | 75095-80-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)Cl)N | N/A |

The structural arrangement is visualized below. The presence of a basic amine group (pKa driver), a rigid cyclobutyl scaffold, and a lipophilic chlorophenyl ring are the primary determinants of its physicochemical profile.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. While some specific experimental values for this exact compound are not publicly available, predicted values from reliable computational models and data from structurally similar compounds provide a strong basis for estimation. This section highlights the importance of these parameters in a drug discovery context.

| Property | Value (Predicted/Reported) | Significance in Drug Development |

| pKa | ~10.27 (Predicted for similar structure)[4] | Governs ionization at physiological pH (7.4), impacting solubility, membrane permeability (ADME), and receptor binding. |

| LogP | ~2.6 (Predicted for similar structure)[5] | Measures lipophilicity, a key factor in predicting oral absorption, blood-brain barrier penetration, and metabolic stability. |

| Aqueous Solubility | Sparingly Soluble (Inferred) | Affects dissolution rate, bioavailability, and the feasibility of parenteral formulations. Must be experimentally determined. |

| Melting Point | Not available | Indicator of purity and solid-state stability. |

| Boiling Point | Not available | Relevant for purification (distillation) and assessing volatility. |

In-Depth Analysis and Experimental Methodologies

A core tenet of scientific integrity is the ability to generate reliable data. This section details the rationale and step-by-step protocols for determining the most critical physicochemical properties: acidity (pKa), lipophilicity (LogP), and aqueous solubility.

Acidity and Ionization (pKa)

Expertise & Causality: The primary amine group on the cyclobutane ring makes this compound a basic compound. Its pKa value dictates the equilibrium between the uncharged (free base) and charged (protonated) forms. At a pH below the pKa, the protonated, cationic form will dominate, which is typically more water-soluble but less able to cross lipid membranes. Conversely, at a pH above the pKa, the neutral free base form will prevail, which is more lipophilic and can more readily permeate cell membranes. Understanding this behavior is paramount for predicting its absorption in the gastrointestinal tract and its ability to reach intracellular targets.

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[6]

Trustworthiness (Self-Validating Protocol): Potentiometric Titration

This protocol ensures reliability through pH meter calibration, use of standardized titrants, and replicate measurements.

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[7]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds) to a known concentration, typically around 1 mM.[8] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[7]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements by forming carbonic acid.[8]

-

Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[7]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH curve flattens, indicating the titration is complete.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. For higher precision, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) is used to determine the equivalence point.

-

Validation: Perform a minimum of three independent titrations. The final pKa is reported as the average value with the standard deviation.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Expertise & Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in ADME profiling. It measures a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. A moderate LogP (typically 1-3) is often desired for orally administered drugs to balance aqueous solubility for dissolution with sufficient lipophilicity for membrane permeation. The traditional "shake-flask" method is the benchmark but can be time-consuming and require significant amounts of pure compound.[9]

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative for determining LogP.[10][11] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

Trustworthiness (Self-Validating Protocol): RP-HPLC Method

This protocol ensures accuracy by calibrating the system with a set of standards with known LogP values.

-

System Preparation: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.

-

Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R).

-

Dead Time Determination: Determine the column's dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

-

Standard Curve Generation: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R² > 0.98) for the method to be considered valid.

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

-

LogP Determination: Calculate the log k' for the test compound and use the linear regression equation from the standard curve to determine its LogP value.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[12][13]

Trustworthiness (Self-Validating Protocol): Shake-Flask Method

This protocol ensures a true equilibrium is reached and that the analysis is accurate.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel (e.g., a glass vial).[12] The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[13][14] The duration should be sufficient to ensure the concentration of the dissolved compound no longer changes over time.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve prepared with the same compound.[13][14]

-

Validation: The experiment should be performed in triplicate. The final solubility is reported as the average concentration (e.g., in µg/mL or µM) with the standard deviation.

Caption: Workflow for solubility determination by the shake-flask method.

Integrated Perspective for Drug Development

The physicochemical properties of this compound do not exist in isolation. They form an interconnected profile that guides its development.

-

Oral Bioavailability: The predicted basic pKa (~10.3) suggests the compound will be fully ionized in the stomach (pH 1-2) and largely ionized in the intestine (pH 6-7.5). While ionization enhances solubility, the neutral form is required for passive diffusion across the gut wall. The predicted LogP of ~2.6 suggests the neutral form has sufficient lipophilicity for absorption. The interplay between these factors will determine the overall oral bioavailability.

-

Formulation: The compound's low intrinsic aqueous solubility will likely necessitate formulation strategies to improve its dissolution and absorption. This could include salt formation (e.g., hydrochloride salt) to leverage the basic amine, or the use of solubility-enhancing excipients.

-

Target Engagement: For intracellular targets, the compound must cross the cell membrane. The balance between its ionization state at physiological pH (7.4) and its inherent lipophilicity will govern its ability to do so.

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its basic amine, rigid scaffold, and lipophilic aromatic ring. A predicted basic pKa and moderate lipophilicity suggest it may have the potential for oral absorption, though its low aqueous solubility presents a challenge that must be addressed through formulation. This guide has provided not only the key parameters but also the robust, self-validating experimental frameworks required to determine them with high confidence. For any research or development program, applying these rigorous methodologies is a critical step in de-risking a candidate molecule and building a solid foundation for preclinical and clinical success.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Alchem Pharmtech. CAS 63010-09-3 | 1-(4-CHLOROPHENYL)CYCLOBUTANEMETHANAMINE. Available from: [Link]

-

Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Chemical Society of Pakistan. Available from: [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. National Center for Biotechnology Information. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

PubMed Central. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]

-

PubChem. 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

PubChem. 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;chloride;hydrate. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride (C11H14ClN). Available from: [Link]

-

PubChem. 1-(4-Fluorophenyl)cyclobutanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine. Available from: [Link]

-

Matrix Fine Chemicals. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 75095-80-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 75095-80-6 [chemicalbook.com]

- 4. [1-(4-chlorophenyl)cyclobutyl]methanamine | 63010-09-3 [amp.chemicalbook.com]

- 5. PubChemLite - 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride (C11H14ClN) [pubchemlite.lcsb.uni.lu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)cyclobutanamine

This guide provides a comprehensive technical overview for the synthesis and characterization of 1-(4-Chlorophenyl)cyclobutanamine, a crucial building block in contemporary drug discovery and development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also adapt them based on a solid understanding of the reaction mechanisms and characterization principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are of significant interest in the pharmaceutical industry. The rigid cyclobutyl scaffold, coupled with the electronically distinct 4-chlorophenyl moiety, provides a unique three-dimensional structure that can effectively probe the binding pockets of various biological targets. This structural motif is found in a range of biologically active molecules, and its synthesis is a key step in the development of new therapeutic agents. This guide will detail a reliable and well-documented synthetic route to this important amine and the analytical techniques required to confirm its identity and purity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a key intermediate, 1-(4-chlorophenyl)cyclobutanecarbonitrile, via a nucleophilic substitution reaction. The subsequent step is the reduction of the nitrile group to the desired primary amine.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

This initial step constructs the core cyclobutane ring structure functionalized with the 4-chlorophenyl group and a nitrile moiety. The nitrile is a versatile functional group that serves as a precursor to the final amine.

Reaction Principle:

The synthesis proceeds via a tandem alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. The reaction is initiated by the deprotonation of the benzylic proton of 4-chlorobenzyl cyanide using a strong base, typically sodium hydride, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. An intramolecular cyclization then occurs as the newly formed intermediate undergoes a second deprotonation and subsequent intramolecular SN2 reaction to form the cyclobutane ring.

Experimental Protocol:

-

Reagents and Materials:

-

4-Chlorobenzyl cyanide

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-Dibromopropane

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere, add a solution of 4-chlorobenzyl cyanide (1.0 equivalent) in anhydrous DMSO dropwise at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.

-

To this mixture, add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMSO dropwise, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for an additional 60 minutes.

-

Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-chlorophenyl)cyclobutanecarbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualizing the Workflow:

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.

Step 2: Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile to this compound

The second and final step in the synthesis is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this transformation.

Reaction Principle:

The reduction of a nitrile with LAH proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial attack breaks the carbon-nitrogen triple bond, forming an imine anion intermediate. A second hydride transfer from another LAH molecule reduces the imine to a dianionic species. The reaction is then quenched with water in a carefully controlled workup procedure to protonate the nitrogen atom, yielding the final primary amine.

Experimental Protocol:

-

Reagents and Materials:

-

1-(4-Chlorophenyl)cyclobutanecarbonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Water (deionized)

-

Sodium hydroxide solution (e.g., 15%)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF to the LAH suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the flask back to 0°C.

-

Caution: The following workup is highly exothermic and should be performed with extreme care. Slowly and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams.

-

Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Visualizing the Reaction Mechanism:

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the chlorine will be at a slightly different chemical shift than the protons meta to the chlorine, both showing doublet splitting due to coupling with their adjacent proton.

-

Cyclobutane Protons: The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm).

-

Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet (typically δ 1.5-3.0 ppm), the chemical shift of which can be concentration and solvent dependent. This peak will disappear upon D₂O exchange.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring. The carbon bearing the chlorine atom will be shifted downfield, as will the ipso-carbon attached to the cyclobutane ring. The other two aromatic carbons will appear at distinct chemical shifts.

-

Cyclobutane Carbons: Three signals are expected for the cyclobutane ring: one for the quaternary carbon attached to the phenyl ring and the amine group, and two for the methylene carbons.

-

Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl group and the amine will be a key signal, appearing as a quaternary carbon (no attached protons in a DEPT-135 experiment).

-

Predicted NMR Data Summary:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~ 7.3 | d | 2H | CH (ortho to Cl) |

| Aromatic Protons | ~ 7.2 | d | 2H | CH (meta to Cl) |

| Cyclobutane Protons | ~ 2.0 - 2.4 | m | 4H | -CH₂- of cyclobutane |

| Cyclobutane Protons | ~ 1.7 - 2.0 | m | 2H | -CH₂- of cyclobutane |

| Amine Protons | ~ 1.8 (variable) | br s | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | ~ 145 | C (ipso- to cyclobutane) |

| Aromatic Carbon | ~ 132 | C-Cl |

| Aromatic Carbon | ~ 128 | CH (aromatic) |

| Aromatic Carbon | ~ 127 | CH (aromatic) |

| Quaternary Carbon | ~ 60 | C-NH₂ (cyclobutane) |

| Cyclobutane Carbons | ~ 35 | -CH₂- of cyclobutane |

| Cyclobutane Carbons | ~ 15 | -CH₂- of cyclobutane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₂ClN). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximately 3:1 ratio) will be a key diagnostic feature. Common fragmentation patterns may include the loss of the amine group or cleavage of the cyclobutane ring.

Expected Mass Spectrometry Data:

| Technique | Expected m/z (relative intensity) | Interpretation |

| EI-MS | [M]⁺ and [M+2]⁺ at ~181.07 and ~183.07 (approx. 3:1 ratio) | Molecular ion peak with chlorine isotopic pattern |

| Various fragment ions | Fragmentation pattern characteristic of the structure |

Chromatographic Analysis

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under appropriate conditions is indicative of a pure sample.

Conclusion

The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize this important compound. The provided information on the expected analytical data will serve as a valuable reference for confirming the successful synthesis and purity of the final product. As with any chemical synthesis, proper safety precautions should be taken at all times.

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclobutanamine

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 1-(4-Chlorophenyl)cyclobutanamine, a notable compound in the landscape of chemical research and drug development. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. By analyzing structurally analogous compounds, this guide offers researchers and scientists a detailed framework for the identification and structural elucidation of this compound. Included are predicted spectral data, interpretations grounded in molecular structure, detailed experimental protocols for data acquisition, and workflow visualizations to support practical application in the laboratory.

Introduction

This compound is a primary amine featuring a cyclobutane ring and a 4-chlorophenyl substituent attached to the same quaternary carbon. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a subject of interest for structure-activity relationship (SAR) studies. The presence of a chiral center at the amine-bearing carbon in related structures further enhances its potential in the synthesis of enantiomerically pure compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

This guide is designed to serve as a detailed reference for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causal relationships between the molecular structure of this compound and its expected spectroscopic signatures. The predictive data herein is synthesized from the analysis of similar chemical structures and foundational spectroscopic principles.

Molecular Structure and Predicted Properties

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular architecture. The molecule consists of three main components: a monosubstituted benzene ring with a chlorine atom at the para position, a four-membered cyclobutane ring, and a primary amine group. The quaternary carbon atom, C1, is a key feature, being bonded to the phenyl ring, the amino group, and two methylene groups of the cyclobutane ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutane protons, and the amine protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effect of the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (ortho to Cl) | 7.25 - 7.35 | Doublet | ~8.5 | 2H |

| Aromatic (meta to Cl) | 7.15 - 7.25 | Doublet | ~8.5 | 2H |

| Cyclobutane (CH₂) | 1.80 - 2.50 | Multiplet | - | 6H |

| Amine (NH₂) | 1.50 - 2.00 | Broad Singlet | - | 2H |

Causality behind Predictions:

-

Aromatic Protons: The protons on the chlorophenyl ring are expected to appear as two distinct doublets due to symmetry. The protons ortho to the electron-withdrawing chlorine atom will be slightly downfield compared to the meta protons.

-

Cyclobutane Protons: The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns, likely appearing as a broad multiplet. Their chemical shift is in the aliphatic region.

-

Amine Protons: The protons of the primary amine will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecular symmetry of the 4-chlorophenyl group, four signals are expected for the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 132 - 135 |

| Aromatic (CH) | 128 - 130 |

| Aromatic (C-quaternary) | 145 - 148 |

| Cyclobutane (C-quaternary) | 55 - 60 |

| Cyclobutane (CH₂) | 30 - 35 |

| Cyclobutane (CH₂) | 15 - 20 |

Causality behind Predictions:

-

Aromatic Carbons: The carbon atom attached to the chlorine will be deshielded. The two pairs of equivalent aromatic CH carbons will give rise to two distinct signals. The quaternary carbon of the phenyl ring attached to the cyclobutane ring will also be distinct.

-

Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring, bonded to the nitrogen and the phenyl group, will be the most downfield of the aliphatic carbons. The three CH₂ groups of the cyclobutane ring may not be equivalent and could give rise to up to three separate signals.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and the C-Cl bond.

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Causality behind Predictions:

-

N-H Stretching: Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[1]

-

C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring are found below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl bond will give rise to a strong absorption band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid sample): Place a drop of the neat liquid between two NaCl or KBr plates.

-

KBr Pellet (solid sample): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion: For C₁₀H₁₂ClN, the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 181.06 m/z. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of groups attached to the quaternary carbon.

Caption: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

-

Loss of Amino Radical: The cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂) to form a stable benzylic carbocation.

-

Loss of Propyl Radical: Fragmentation of the cyclobutane ring can result in the loss of a propyl radical (•C₃H₅).

-

Formation of Chlorotropylium Ion: Further fragmentation can lead to the formation of the chlorotropylium ion or a related benzylic cation, which is a common fragment for compounds containing a chlorophenyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of 50-500 m/z.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of 40-500 m/z.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the interplay between the molecule's structure and its expected spectral features in NMR, IR, and MS, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This guide serves as a valuable resource for any scientist working with this or structurally related molecules in the fields of chemical synthesis, medicinal chemistry, and drug discovery.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198. Retrieved from [Link]

-

PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

A Technical Guide to the Biological Screening of 1-(4-Chlorophenyl)cyclobutanamine Analogs for CNS Activity

Executive Summary

The 1-(4-chlorophenyl)cyclobutanamine scaffold, a core component of the monoamine reuptake inhibitor sibutramine, represents a promising starting point for the discovery of novel central nervous system (CNS) agents.[1][2] Analogs of this structure are prime candidates for development as antidepressants or treatments for other neurological disorders, predicated on their potential to modulate monoamine neurotransmitter levels. This guide provides a comprehensive, in-depth framework for the biological screening of these analogs. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind each experimental step. We will detail a phased screening cascade—from high-throughput primary assays targeting monoamine transporters and oxidases to critical secondary safety profiling and initial in vivo validation—to efficiently identify and characterize promising lead compounds.

Introduction: Rationale and Strategy

The Chemical Scaffold and its Therapeutic Precedent

The this compound core is a privileged structure in neuropharmacology. Its most well-known representative, sibutramine, functions by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This mechanism of action forms the basis of the "monoamine hypothesis" of depression, which posits that an imbalance in these key neurotransmitters contributes to depressive symptoms.[3] By systematically modifying the substituents on the phenyl ring, cyclobutane moiety, or the amine group, a library of analogs can be generated to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and safety.

A Phased Screening Cascade: Maximizing Efficiency

A tiered or phased screening approach is essential for the cost-effective and efficient evaluation of a compound library. This strategy prioritizes high-throughput, cost-effective in vitro assays to rapidly identify active compounds ("hits") in the primary screen. These hits are then subjected to more complex and resource-intensive secondary assays to profile their safety and selectivity. Finally, a small number of highly promising candidates advance to in vivo models to assess their therapeutic potential in a biological system.[4] This funneling approach ensures that resources are focused on the most viable candidates.

The overall workflow for screening this compound analogs is depicted below.

Caption: A phased screening cascade for this compound analogs.

Primary Screening: Identifying Core Bioactivity

The initial goal is to cast a wide net to identify analogs that interact with the primary targets implicated in the monoamine hypothesis: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as the monoamine oxidase (MAO) enzymes.

Protocol 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Rationale: Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in treating Parkinson's and Alzheimer's diseases.[5][6] Screening for MAO inhibition is crucial to fully characterize the pharmacological profile of the analogs. A high-throughput fluorescence-based assay is ideal for this purpose due to its sensitivity and scalability.[7]

Methodology: High-Throughput Fluorescence Assay

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A non-fluorescent substrate like Amplex® Red, in the presence of horseradish peroxidase (HRP), is used, which is converted to the highly fluorescent product resorufin upon oxidative deamination of a primary amine substrate (e.g., p-tyramine).[7]

-

Plate Setup: Assays are performed in 384-well microplates. Each well contains the MAO enzyme (either A or B), HRP, and the Amplex Red reagent in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Compound Addition: Test analogs are added to the wells from a concentration gradient, typically spanning from 10 nM to 100 µM. Control wells include a vehicle (DMSO) control for 0% inhibition and a known potent inhibitor (clorgyline for MAO-A, selegiline for MAO-B) for 100% inhibition.[8]

-

Initiation and Incubation: The reaction is initiated by adding the MAO substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B).[7] The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Detection: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Primary Screening Results

The results from the primary screens should be consolidated into a clear table to facilitate comparison and hit selection. Analogs with IC50 values in the sub-micromolar range for one or more primary targets are typically considered "hits" for further investigation.

| Compound ID | SERT Binding (Ki, nM) | NET Binding (Ki, nM) | DAT Binding (Ki, nM) | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) |

| Parent Cmpd | 150 | 55 | 850 | >100 | >100 |

| Analog-001 | 15 | 25 | 450 | 85 | >100 |

| Analog-002 | 250 | 110 | 1200 | >100 | >100 |

| Analog-003 | 800 | 950 | 990 | 0.8 | 15 |

| ... | ... | ... | ... | ... | ... |

| Control (Sertraline) | 0.26 | 25 | 25 | >10 | >10 |

| Control (Clorgyline) | >10000 | >10000 | >10000 | 0.003 | 6.8 |

Secondary Screening: Profiling for Safety and Selectivity

Once primary hits are identified, the focus shifts from efficacy to safety. Early identification of potential liabilities is critical to avoid costly failures in later stages of drug development. The two most common liabilities screened for are cardiac toxicity (via hERG channel inhibition) and drug-drug interactions (via CYP450 enzyme inhibition).

Protocol 2: hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[9] Regulatory agencies mandate hERG screening for all new chemical entities. While patch-clamp electrophysiology is the gold standard, a higher-throughput thallium flux assay is an excellent secondary screen.[9][10]

Methodology: Thallium Flux Assay

-

Assay Principle: This cell-based assay uses a cell line (e.g., HEK293) stably expressing the hERG channel.[11] Cells are loaded with a fluorescent dye that is quenched by thallium ions (Tl+). Tl+ can pass through the open hERG channel, acting as a surrogate for potassium ions (K+). When the channel is open, Tl+ enters the cell and quenches the dye, reducing fluorescence. A hERG inhibitor will prevent Tl+ influx, resulting in a stronger fluorescent signal.[11]

-

Cell Preparation: hERG-expressing cells are plated in 384-well plates and loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Incubation: Test compounds are added at various concentrations and incubated with the cells. Vehicle (DMSO) and a known hERG blocker (e.g., E-4031 or astemizole) are used as negative and positive controls, respectively.[9][11]

-

Channel Activation and Detection: A stimulus buffer containing Tl+ is added to the wells to activate the hERG channels. The fluorescence intensity is immediately monitored over time using a kinetic plate reader (e.g., FLIPR).

-

Data Analysis: The rate of fluorescence quenching is proportional to hERG channel activity. The IC50 value for each compound is calculated by plotting the percent inhibition of Tl+ flux against the compound concentration.

Caption: Principle of the hERG thallium flux assay.

Protocol 3: Cytochrome P450 (CYP) Inhibition Panel

Rationale: The cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the majority of drugs.[12] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered medications.[13] Regulatory guidance recommends screening for inhibition of the most clinically relevant isoforms, including CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[13][14]

Methodology: LC-MS/MS-based Cocktail Assay

-

Enzyme Source: Human liver microsomes (HLMs) are used as they contain a full complement of CYP enzymes, providing a physiologically relevant system.[13]

-

Cocktail Substrates: A "cocktail" of specific probe substrates for each CYP isoform is used simultaneously. For example: Phenacetin (CYP1A2), Bupropion (CYP2B6), Diclofenac (CYP2C9), Quinidine (CYP2D6), and Midazolam (CYP3A4).[14]

-

Incubation: The reaction is performed by incubating the HLMs, the NADPH-regenerating system (cofactor for CYP activity), and the test compound at various concentrations in a buffer.

-

Reaction Initiation and Termination: After a brief pre-incubation with the test compound, the reaction is started by adding the substrate cocktail. The reaction proceeds for a short time (e.g., 10-15 minutes) at 37°C and is then terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A specific metabolite for each probe substrate is quantified.[12]

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value for each CYP isoform is then calculated.

Data Presentation: Safety and Selectivity Profile

This table helps build a therapeutic window profile. A desirable compound has high potency at its intended target (low nM Ki) and low potency at off-targets (high µM IC50).

| Compound ID | SERT Ki (nM) | NET Ki (nM) | hERG IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Therapeutic Index (hERG IC50 / SERT Ki) |

| Analog-001 | 15 | 25 | >30 | 12 | >50 | >2000x |

| Analog-003 | 800 | 950 | 5.2 | 0.9 | 22 | 6.5x |

| ... | ... | ... | ... | ... | ... | ... |

| Control (Terfenadine) | >10000 | >10000 | 0.05 | >50 | 2.1 | N/A |

Based on this profile, Analog-001 would be prioritized for in vivo studies due to its high potency, selectivity, and large therapeutic index relative to hERG and CYP inhibition. Analog-003 , despite its MAO-A activity, shows potent CYP2D6 inhibition and a narrow safety margin for hERG, making it a less desirable candidate.

In Vivo Validation: Assessing Antidepressant-Like Activity

The final stage of this screening guide involves testing the most promising lead compounds in animal models to see if their in vitro activity translates to a potential therapeutic effect.

Protocol 4: Rodent Forced Swim Test (FST)

Rationale: The FST is a widely used and validated behavioral assay for the rapid evaluation of antidepressant-like activity.[15][16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Treatment with effective antidepressants reduces this duration of immobility, suggesting a promotion of active coping strategies.[17]

Methodology

-

Animals: Male mice (e.g., C57BL/6 strain) are typically used.

-

Compound Administration: The selected lead compound (e.g., Analog-001) is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., treated with a known antidepressant like paroxetine) are essential.[17]

-

Test Procedure: Each mouse is individually placed into a transparent glass cylinder (e.g., 45 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth where it cannot touch the bottom or escape.[17]

-

Scoring: The session is typically 6 minutes long. An observer, blinded to the treatment groups, records the total time the animal spends immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

Data Analysis: The mean immobility time for each treatment group is calculated. A statistically significant decrease in immobility time compared to the vehicle-treated group indicates antidepressant-like activity.

Advanced Models and Future Directions

While the FST is an excellent acute screen, more advanced models like the Chronic Unpredictable Mild Stress (CUMS) model can provide stronger evidence of efficacy, as they better mimic the etiology of human depression.[15][18] Compounds that demonstrate a robust effect in the FST would be candidates for these more complex and lengthy studies. Successful in vivo validation would then lead to full ADME/Tox profiling and further preclinical development.

Conclusion

The biological screening of this compound analogs requires a systematic, multi-faceted approach grounded in the underlying neuropharmacology of the monoamine system. By employing a phased cascade that begins with high-throughput primary screening for monoamine target engagement, progresses to critical in vitro safety profiling for cardiac and metabolic liabilities, and culminates in in vivo behavioral validation, researchers can efficiently identify and de-risk novel CNS drug candidates. This guide provides the strategic rationale and detailed methodologies to empower scientific teams to successfully navigate the path from a chemical library to a promising preclinical lead.

References

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link][15][16]

-

Drago, F. (n.d.). Models for depression in drug screening and preclinical studies: Future directions. World Core, 1-3. [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link][19]

-

Shi, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. PMC - PubMed Central. [Link][18]

-

Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. [Link][9]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link][12]

-

Zhang, Z., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link][11]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

NEUROFIT. (n.d.). In vivo and in vitro models of Depression. [Link][3]

-

FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. [Link]

-

Taylor, A. J., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link][14]

-

Abuirmeileh, A., et al. (n.d.). Potential depression and antidepressant-response biomarkers in human lymphoblast cell lines from treatment-responsive and treatment-resistant subjects: roles of SSRIs and omega-3 polyunsaturated fatty acids. PMC - PubMed Central. [Link]

-

Holsboer, F. (2004). "In vitro" study of the mode of action of antidepressants in cell culture models. edoc. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link][5]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link][8]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link][6]

-

PubChem. (n.d.). 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. [Link][1]

-

Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link][7]

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Link]

-

PubChem. (n.d.). 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;pyridine-3-carboxylic acid. [Link][2]

-

Guan, L., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers. [Link][17]

-

ChemBK. (n.d.). Cyclobutanemethanamine, 1-(4-chlorophenyl)-. [Link][20]

Sources

- 1. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride | C17H27Cl2N | CID 45382216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;pyridine-3-carboxylic acid | C23H31ClN2O2 | CID 49873094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 4. Screening of antidepressant | PPTX [slideshare.net]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. hERG Assay | PPTX [slideshare.net]

- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lnhlifesciences.org [lnhlifesciences.org]

- 13. enamine.net [enamine.net]

- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

- 18. A Reliable High-Throughput Screening Model for Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 20. chembk.com [chembk.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Chlorophenyl)cyclobutanamine

Introduction: Unveiling the Therapeutic Potential of a Sibutramine Analog

1-(4-Chlorophenyl)cyclobutanamine is a primary amine structurally related to the withdrawn anti-obesity drug, sibutramine.[1] Sibutramine itself is a prodrug, meaning it is metabolized in the body into more active compounds.[2] Its therapeutic and adverse effects are largely mediated by its secondary and primary amine metabolites, desmethylsibutramine and didesmethylsibutramine, respectively.[3][4][5] Given that this compound shares the core pharmacophore of these active metabolites, it is hypothesized that its principal therapeutic targets are the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][6]

Sibutramine was classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), and its metabolites are potent inhibitors of these transporters.[2][3][7] This guide will provide a detailed exploration of SERT, NET, and DAT as the most probable targets for this compound. It will further present a comprehensive, step-by-step framework for the experimental validation of these targets, from initial in vitro binding and uptake assays to subsequent in vivo behavioral models. The ultimate goal is to provide a rigorous scientific pathway for elucidating the compound's mechanism of action and exploring its potential as a novel therapeutic agent for neuropsychiatric disorders.

Section 1: The Monoamine Transporter Family as Primary Therapeutic Targets

Monoamine transporters (MATs) are a class of proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[8] Modulating the activity of these transporters is a cornerstone of treatment for numerous psychiatric and neurological conditions.[8] The structural similarity of this compound to the active metabolites of sibutramine strongly suggests that it functions as a triple reuptake inhibitor.[2][6]

Serotonin Transporter (SERT)

The serotonin transporter is a primary target for a wide range of antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and SNRIs. By blocking SERT, the concentration of serotonin in the synapse increases, which is believed to contribute to the therapeutic effects in conditions like major depressive disorder and anxiety disorders. The serotonergic action of sibutramine's metabolites was thought to be a key driver of their effects on appetite and satiety.[2]

Norepinephrine Transporter (NET)

Inhibition of the norepinephrine transporter elevates synaptic norepinephrine levels. This mechanism is central to the efficacy of many antidepressants and medications for attention-deficit/hyperactivity disorder (ADHD). The noradrenergic activity of sibutramine's metabolites was linked to both antidepressant-like effects and an increase in thermogenesis, which contributed to its anti-obesity action.[3][7]

Dopamine Transporter (DAT)

The dopamine transporter plays a critical role in reward, motivation, and motor control.[9] Inhibition of DAT increases synaptic dopamine and is the mechanism behind stimulant medications used for ADHD. While sibutramine's effect on DAT is less pronounced than on SERT and NET, it is still significant.[2] The dopaminergic activity of its metabolites likely contributes to effects on locomotor activity and could be relevant for conditions involving dopamine dysregulation.[10]

Section 2: Experimental Validation of Monoamine Transporter Inhibition

A systematic, multi-step approach is required to definitively characterize the interaction of this compound with its putative targets. This section provides detailed methodologies for the essential in vitro and in vivo assays.

Overall Experimental Workflow

The validation process follows a logical progression from confirming direct physical binding to assessing functional activity and, finally, to observing behavioral outcomes in a whole organism.

Caption: High-level workflow for target validation.

Detailed Protocol: In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Kᵢ) of a compound to its target receptor or transporter.[11] They measure the ability of the test compound to displace a specific radiolabeled ligand from the target.[11][12]

Objective: To determine the Kᵢ of this compound for human SERT, NET, and DAT.

Materials:

-

Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

-

Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), Nomifensine (for DAT).

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, and a scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[13]

-

Compound Dilution: Prepare a serial dilution of this compound, typically from 10 µM down to 0.1 nM, in the assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of test compound dilution (or buffer for total binding, or non-specific competitor for non-specific binding).

-

50 µL of the appropriate radioligand (at a concentration near its Kₑ).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]

-

Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[11]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

-

Detailed Protocol: In Vitro Neurotransmitter Uptake Assays

While binding assays confirm affinity, uptake assays measure the functional inhibition of the transporter.[14] These assays directly quantify the compound's ability to block the transport of neurotransmitters (or a fluorescent substrate) into cells.[15][16]

Objective: To determine the IC₅₀ of this compound for inhibiting uptake via hSERT, hNET, and hDAT.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96- or 384-well plates.[17]

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which contains a fluorescent substrate and a masking dye.[16][18]

-

Known inhibitors for positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

-

Fluorescence plate reader with bottom-read capability.[15]

Step-by-Step Methodology:

-

Cell Plating: Seed the transporter-expressing cells into poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer overnight.[15][17]

-

Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

-

Pre-incubation: Remove the cell culture medium and add the compound dilutions to the wells. Incubate for 10-20 minutes at 37°C.[15]

-

Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells.[16]

-

Kinetic Reading: Immediately place the plate into a pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).[15]

-

Data Analysis:

-

Calculate the rate of uptake (slope of the fluorescence vs. time curve) for each concentration.

-

Normalize the data, setting the rate in the absence of inhibitor as 100% and the rate with a saturating concentration of a known inhibitor as 0%.

-

Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation and Interpretation

The results from the in vitro assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Profile of this compound

| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| hSERT | 25 | 45 |

| hNET | 15 | 30 |

| hDAT | 90 | 150 |

Interpretation: This hypothetical data suggests the compound is a potent inhibitor of both SERT and NET, with a slightly weaker but still relevant activity at DAT. This profile is consistent with that of an SNRI with some dopaminergic action, similar to the active metabolites of sibutramine.[6][10]

Section 3: In Vivo Behavioral Pharmacology

In vivo studies are crucial to confirm that the in vitro activity translates into a measurable physiological or behavioral effect in a living organism.

Detailed Protocol: Locomotor Activity Test

This test assesses the effects of a compound on spontaneous motor activity in rodents.[19] Compounds that enhance dopamine and norepinephrine signaling often increase locomotor activity, while compounds with sedative properties decrease it.[10][20]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice.

-

Locomotor activity chambers equipped with infrared beams.[19]

-

Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

Step-by-Step Methodology:

-

Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate.[19]

-

Habituation: Place each mouse into an individual locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside to a stable baseline.[20]

-

Dosing: Administer this compound (e.g., at 1, 3, and 10 mg/kg, intraperitoneally) or vehicle.

-

Testing: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, rearing counts) in 5-minute bins for 60-120 minutes.[21][22]

-

Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.

Detailed Protocol: Forced Swim Test (FST)

The FST is a widely used screening tool to assess the potential antidepressant-like activity of a compound.[23][24] Antidepressant compounds typically reduce the time the animal spends immobile.[25][26]

Objective: To determine if this compound exhibits antidepressant-like effects in mice.

Materials:

-

Male C57BL/6 mice.

-

Cylindrical beakers (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).[27]

-

Video recording equipment.

Step-by-Step Methodology:

-

Dosing: Administer this compound (e.g., at 1, 3, and 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Test Session: Gently place each mouse into an individual water-filled cylinder for a 6-minute session.[27]

-

Behavioral Scoring: Video record the session. An observer blinded to the treatment conditions should score the last 4 minutes of the test, quantifying the time spent immobile (making only minimal movements to stay afloat).

-

Data Analysis: Compare the immobility time across groups using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[26]

Section 4: Safety, Selectivity, and Future Directions

Broad Ligand Profiling for Safety and Selectivity

To ensure the compound's selectivity and identify potential off-target liabilities that could lead to adverse effects, it is essential to screen it against a broad panel of receptors, ion channels, and enzymes.[28][29] Services like the Eurofins Discovery SafetyScreen44 or SAFETYscan47 panels provide a cost-effective way to assess interactions with dozens of biologically relevant targets.[29][30] This early-stage profiling helps to de-risk the compound and guide further development.[31]

Caption: Relationship between primary targets and potential off-targets.

Structure-Activity Relationship (SAR) Studies and Therapeutic Potential

Based on the initial pharmacological profile, medicinal chemistry efforts can be initiated to optimize the compound's properties. SAR studies would involve synthesizing and testing analogs of this compound to:

-

Improve Potency: Modify the structure to increase affinity for the desired transporters.

-

Enhance Selectivity: Fine-tune the structure to reduce affinity for off-targets or to bias the activity towards a specific transporter profile (e.g., a more balanced SERT/NET inhibitor or a more DAT-potent agent).

-

Optimize Pharmacokinetics: Modify properties to improve absorption, distribution, metabolism, and excretion (ADME).

The validated monoamine reuptake inhibitor profile suggests that this compound and its optimized analogs could have therapeutic potential in a range of disorders, including:

-

Major Depressive Disorder (MDD)

-

Anxiety Disorders

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Obesity (due to effects on satiety) [3]

Conclusion

This guide outlines a clear and scientifically rigorous path for investigating the therapeutic potential of this compound. Based on its structural relationship to the active metabolites of sibutramine, the monoamine transporters SERT, NET, and DAT represent the highest-priority targets. The detailed experimental protocols provided herein offer a comprehensive framework for validating these targets, characterizing the compound's in vitro and in vivo pharmacology, and assessing its safety profile. Through this systematic approach, researchers can effectively elucidate the compound's mechanism of action and lay the groundwork for its potential development as a novel CNS therapeutic.

References

-

Heal, D. J., Aspley, S., & Prow, M. R. (1998). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity, 22(S1), S18-S28. [Link]

-

British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. BAP.org.uk. [Link]

-